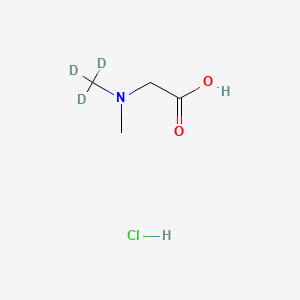
N,N-Dimethyl-d3-glycine HCl (N-methyl-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-d3-glycine hydrochloride (N-methyl-d3) is a deuterated form of N,N-dimethylglycine hydrochloride. This compound is a derivative of the amino acid glycine, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. It is commonly used in scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-d3-glycine hydrochloride can be synthesized through the alkylation of glycine via the Eschweiler–Clarke reaction. In this reaction, glycine is treated with aqueous formaldehyde in formic acid, which serves as both the solvent and reductant. Hydrochloric acid is then added to form the hydrochloride salt .
Industrial Production Methods: The industrial production of N,N-Dimethyl-d3-glycine hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyl-d3-glycine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: N,N-Dimethyl-d3-glycine hydrochloride can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethylglycine oxide, while reduction could produce N-methylglycine.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-d3-glycine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
N,N-Dimethyl-d3-glycine hydrochloride exerts its effects through several molecular pathways:
Molecular Targets: It acts as an agonist of the glycine site of the NMDA receptor, influencing neurotransmission.
Pathways Involved: The compound is involved in glycine and serine metabolism, betaine metabolism, and other metabolic pathways. It also plays a role in the regulation of methyltransferase activity, impacting various physiological processes.
Comparación Con Compuestos Similares
N,N-Dimethyl-d3-glycine hydrochloride is unique compared to other similar compounds due to its deuterated nature, which provides distinct advantages in research applications. Similar compounds include:
N,N-Dimethylglycine hydrochloride: A non-deuterated form used in similar applications.
Sarcosine: Another N-methylated glycine derivative used in comparative analysis.
Betaine: A related compound involved in similar metabolic pathways.
These compounds share some functional similarities but differ in their specific applications and properties.
Propiedades
Fórmula molecular |
C4H10ClNO2 |
|---|---|
Peso molecular |
142.60 g/mol |
Nombre IUPAC |
2-[methyl(trideuteriomethyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H/i1D3; |
Clave InChI |
FKASAVXZZLJTNX-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C)CC(=O)O.Cl |
SMILES canónico |
CN(C)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline](/img/structure/B12298091.png)

![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene](/img/structure/B12298099.png)
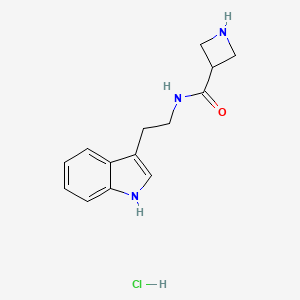
![5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12298111.png)
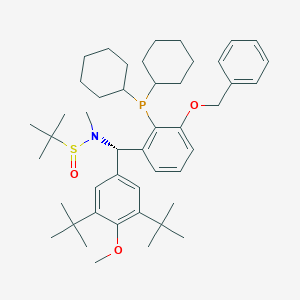
![2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoic acid](/img/structure/B12298124.png)

![5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12298142.png)
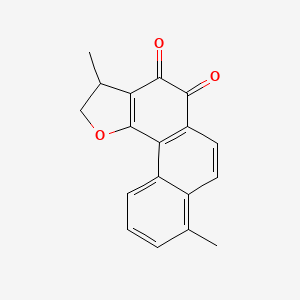

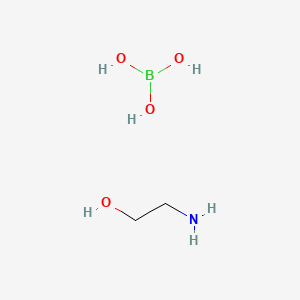
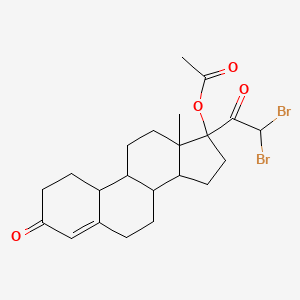
![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)
